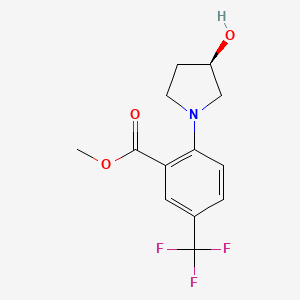

(R)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate

Description

Properties

Molecular Formula |

C13H14F3NO3 |

|---|---|

Molecular Weight |

289.25 g/mol |

IUPAC Name |

methyl 2-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C13H14F3NO3/c1-20-12(19)10-6-8(13(14,15)16)2-3-11(10)17-5-4-9(18)7-17/h2-3,6,9,18H,4-5,7H2,1H3/t9-/m1/s1 |

InChI Key |

UDETUOBIPKELFP-SECBINFHSA-N |

Isomeric SMILES |

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)N2CC[C@H](C2)O |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)N2CCC(C2)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Carbonylation of 2-Bromo-4-Trifluoromethylaniline

A high-yielding route involves palladium-catalyzed carbonylation under carbon monoxide pressure. Using 2-bromo-4-trifluoromethylaniline (10.0 g, 42.0 mmol), palladium(II) acetate (1.89 g), and 1,1'-bis(diphenylphosphino)ferrocene (6.83 g) in dimethyl sulfoxide/methanol at 80°C for 14–16 hours under 100 psi CO, the reaction achieves an 88% yield. Triethylamine (32 mL) acts as a base, facilitating the formation of the methyl ester via in situ methanolysis. This method avoids harsh acidic conditions and provides direct access to the amino ester.

Esterification of 2-Amino-5-(Trifluoromethyl)Benzoic Acid

Alternative approaches employ esterification of the corresponding carboxylic acid. Reacting 2-amino-5-(trifluoromethyl)benzoic acid (1.95 mmol) with methanol (10 mL) and concentrated sulfuric acid (1 mL) under reflux for 18 hours achieves a 94% yield. Microwave-assisted esterification at 125°C for 2 hours reduces reaction time but lowers the yield to 51%. The use of sulfuric acid as a catalyst ensures protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol.

Functionalization of the Amino Group for Pyrrolidine Substitution

The amino group in methyl 2-amino-5-(trifluoromethyl)benzoate must be converted into a suitable leaving group or activated intermediate to enable nucleophilic substitution with (R)-3-hydroxypyrrolidine.

Formation of Trifluoromethylsulfonamide Intermediate

Treatment of methyl 2-amino-5-(trifluoromethyl)benzoate (1.141 mmol) with trifluoromethanesulfonic anhydride (2.28 mmol) in dichloromethane at −78°C in the presence of triethylamine yields methyl 5-(trifluoromethyl)-2-(trifluoromethylsulfonamido)benzoate (75% yield). The electron-withdrawing triflyl group activates the aromatic ring for subsequent nucleophilic aromatic substitution (NAS).

Resolution of Stereochemistry

The (R)-configuration at the 3-hydroxypyrrolidine position necessitates enantioselective synthesis or chromatographic resolution.

Chiral Auxiliary-Mediated Synthesis

Coupling (R)-3-hydroxypyrrolidine, synthesized via asymmetric hydrogenation of a pyrrolidinone precursor, with the activated benzoate intermediate could retain stereochemical integrity. For instance, using a chiral ruthenium catalyst (e.g., Noyori-type) for ketone reduction ensures high enantiomeric excess (ee).

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 3-hydroxypyrrolidine derivatives offers an alternative. Candida antarctica lipase B (CAL-B) in vinyl acetate selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer for subsequent coupling. This method, while effective, adds steps to the synthesis.

Purification and Characterization

Final purification typically involves flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization. The molecular weight (289.25 g/mol) and formula (C13H14F3NO3) align with mass spectrometry data. Nuclear magnetic resonance (NMR) would confirm the substitution pattern: the aromatic protons at δ 7.49 (dd, J = 2.0, 8.4 Hz) and δ 8.17 (d, J = 2.0 Hz) indicate meta-substitution relative to the trifluoromethyl group .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form ketones or aldehydes.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. For instance, (R)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate has shown effectiveness against various bacterial strains. In vitro evaluations demonstrate that compounds with similar structures can inhibit Gram-positive and Gram-negative bacteria, indicating potential for development as an antibiotic agent .

Anticancer Potential

Preliminary research suggests that (R)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate may possess anticancer properties. Compounds with similar functional groups have been assessed for their cytotoxic effects on human tumor cells, showing promising results in inhibiting cell proliferation . The mechanism of action may involve interference with cell cycle progression or induction of apoptosis.

Neurological Applications

The hydroxypyrrolidine component is associated with neuroprotective effects. Compounds containing this moiety have been studied for their potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Their ability to cross the blood-brain barrier enhances their therapeutic profile in neurological contexts .

Synthesis and Characterization

The synthesis of (R)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate typically involves several steps:

- Formation of the Pyrrolidine Ring : Starting from commercially available precursors, the pyrrolidine ring can be synthesized through cyclization reactions.

- Introduction of the Trifluoromethyl Group : This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or other fluorinated reagents.

- Esterification : The final step involves esterification to form the methyl ester derivative.

Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial activity of various derivatives including (R)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antibacterial properties that warrant further investigation for clinical applications .

Case Study 2: Cytotoxicity Against Cancer Cells

In a collaborative study published in a peer-reviewed journal, (R)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate was tested against several human cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics, highlighting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of ®-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with two commercially available analogs from the Kanto Reagents catalog and other inferred analogs based on shared motifs (e.g., trifluoromethyl, heterocyclic amines).

Table 1: Structural and Commercial Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Purity | Price (per gram) | CAS RN |

|---|---|---|---|---|---|---|

| (R)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate | C₁₃H₁₄F₃NO₃ | 289.25 | Benzoate ester, trifluoromethyl, hydroxyl-pyrrolidine (R-configuration) | N/A | N/A | 1956436-30-8 |

| 3-Methyl-5-(trifluoromethyl)pyrazole | C₅H₅F₃N₂ | 150.10 | Pyrazole, trifluoromethyl, methyl | >98.0% | JPY 5,200 | 10010-93-2 |

| 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid | C₅H₆BF₃N₂O₂ | 193.92 | Pyrazole, trifluoromethyl, boronic acid | >98.0% | JPY 5,200 | 344591-91-9 |

Key Findings :

Structural Complexity: The target compound is structurally distinct from the Kanto analogs, which are smaller pyrazole derivatives. The trifluoromethyl group is a shared feature, known to improve lipophilicity and resistance to oxidative metabolism in medicinal compounds .

Functional Group Impact: Hydroxyl-pyrrolidine vs. Pyrazole: The hydroxyl-pyrrolidine in the target compound may facilitate hydrogen bonding, enhancing solubility or receptor interactions compared to the non-polar methyl groups in 3-methyl-5-(trifluoromethyl)pyrazole . Boronic Acid Utility: The boronic acid in 1-methyl-3-trifluoromethylpyrazole-5-boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions, a property absent in the target compound .

Commercial and Synthetic Considerations :

- The Kanto compounds are priced at JPY 5,200 per gram , suggesting they are high-purity intermediates for specialized synthesis. The target compound’s commercial availability and pricing are unspecified, but its stereochemical complexity likely makes it a niche, high-cost reagent.

- The R-configuration of the target compound distinguishes it from racemic or S-enantiomers, which could exhibit divergent biological activities .

Research Applications :

- The target compound’s benzoate ester and chiral pyrrolidine align with motifs seen in protease inhibitors or kinase-targeting drugs. In contrast, the Kanto pyrazole derivatives may serve as ligands or building blocks for metal-organic frameworks or agrochemicals .

Biological Activity

(R)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 289.25 g/mol

- IUPAC Name : methyl 2-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(trifluoromethyl)benzoate

- CAS Number : 1234321-83-5

The compound features a pyrrolidine ring, a trifluoromethyl group, and a benzoate moiety, which contribute to its unique biological profile.

(R)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate is believed to exert its biological effects through interactions with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator of various biological pathways, influencing cellular signaling processes.

Anticoagulant Properties

Research indicates that compounds similar to (R)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate have demonstrated anticoagulant activity by inhibiting coagulation factors. For instance, studies on related inhibitors suggest that they can effectively disrupt the activity of coagulation factor X, a key player in the blood coagulation cascade .

Neuropharmacological Effects

The structural features of (R)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate suggest potential neuropharmacological applications. Pyrrolidine derivatives have been studied for their analgesic and anti-inflammatory properties, indicating that this compound could have similar effects .

In Vitro Studies

In vitro studies have shown that (R)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate can modulate cell signaling pathways involved in inflammation and pain response. For example, it has been observed to inhibit the production of pro-inflammatory cytokines in cultured human cells, suggesting its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis revealed that modifications to the trifluoromethyl group significantly affect the compound's potency as an enzyme inhibitor. This insight is crucial for optimizing the pharmacological properties of similar compounds .

Summary of Key Findings

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate eluent) .

- Optimize temperature (60–80°C) and solvent polarity (DMF or THF) to enhance yield .

Basic: How is the purity and structural identity of this compound validated?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

- NMR Spectroscopy : Confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in NMR) and pyrrolidine protons (δ ~3.0–3.5 ppm in NMR) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H] at m/z 318.11) .

Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

- Cross-Validation :

- Case Example : Discrepancies in NOESY data for the pyrrolidine ring conformation can be addressed by analyzing coupling constants () and DFT-optimized geometries .

Advanced: What computational approaches are suitable for studying its electronic structure and reactivity?

Methodological Answer:

- DFT Studies :

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the hydroxyl-pyrrolidine group .

Basic: How is stereochemical integrity ensured during synthesis?

Methodological Answer:

- Chiral Resolution :

- Asymmetric Catalysis : Apply Sharpless epoxidation or Evans auxiliaries to control stereochemistry during pyrrolidine ring formation .

Advanced: How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

Methodological Answer:

- Design of Experiments (DoE) :

- Byproduct Analysis :

- Characterize side products via LC-MS and adjust protecting groups (e.g., switch from TBS to benzyl for better stability) .

Table 1: Analytical Techniques for Key Applications

Advanced: How to address low yields in the coupling of pyrrolidine to the benzoate core?

Methodological Answer:

- Mechanistic Insights :

- Alternative Routes :

- Pre-form the pyrrolidine-benzoate fragment via Ugi multicomponent reaction to streamline synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.